molecular formula C13H8Cl4N2O B11512553 2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide

2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11512553
M. Wt: 350.0 g/mol
InChI Key: DQNOAWVMJBRQQN-UHFFFAOYSA-N
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Description

2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide is a chlorinated heterocyclic compound. It is part of a broader class of perhalogenated pyridines, which are known for their significant reactivity and utility in various fields of chemistry. These compounds are often used as intermediates in the synthesis of more complex organic molecules due to their electron-deficient nature, making them highly reactive towards nucleophilic attack .

Preparation Methods

The synthesis of 2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method involves the reaction of pentachloropyridine with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a base like ammonium acetate to facilitate the reaction . Industrial production methods often involve similar synthetic routes but are scaled up and optimized for higher yields and purity.

Chemical Reactions Analysis

2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide is primarily based on its ability to undergo nucleophilic substitution reactions. The electron-deficient nature of the chlorinated pyridine ring makes it highly reactive towards nucleophiles, allowing it to form various derivatives with different biological activities. The specific molecular targets and pathways involved depend on the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide can be compared with other chlorinated pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, which makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C13H8Cl4N2O

Molecular Weight

350.0 g/mol

IUPAC Name

2,4,5,6-tetrachloro-N-(4-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H8Cl4N2O/c1-6-2-4-7(5-3-6)18-13(20)8-9(14)10(15)12(17)19-11(8)16/h2-5H,1H3,(H,18,20)

InChI Key

DQNOAWVMJBRQQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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